{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Description
The compound {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a structurally complex molecule featuring a phenoxyacetic acid backbone substituted with a nitro group at the 4-position and a conjugated thiazolidinone ring system.
Properties
IUPAC Name |
2-[4-nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S2/c15-10(16)5-20-8-2-1-7(14(18)19)3-6(8)4-9-11(17)13-12(21)22-9/h1-4H,5H2,(H,15,16)(H,13,17,21)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXGGPHDUTGID-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80713186 | |
| Record name | {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80713186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91330-51-7 | |
| Record name | NSC409345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80713186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the existing research on its biological activity, including anticancer effects, enzymatic interactions, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of phenoxyacetic acid derivatives, characterized by a phenolic moiety attached to an acetic acid group. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line screening protocol. The results indicated a low level of anticancer activity , with growth inhibition percentages for various cancer cell lines as follows:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The mean growth across all tested lines was approximately 104.68% , indicating that while the compound does not significantly inhibit cancer cell growth, it does not promote it either .
Enzymatic Interactions
The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It acts as an inhibitor for certain enzymes, including aldose reductase (AKR1B1), which is crucial in the polyol pathway that converts glucose into sorbitol during hyperglycemia. This interaction suggests potential applications in managing conditions associated with elevated glucose levels .
Case Studies
-
Case Study on Anticancer Screening :
- A comprehensive study conducted using the NCI DTP protocol assessed the compound's effects on a wide range of cancer types, including leukemia, melanoma, and breast cancer. The findings indicated minimal inhibitory effects on tumor growth, suggesting that while further investigation is warranted, the compound may not be a potent anticancer agent in its current form .
- Metabolic Pathway Interaction :
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The nitro group in the target compound may improve metabolic stability compared to methoxy or chloro analogs ().
- Activity Trade-offs : Higher lipophilicity (XLogP3 ~4.5–4.9) could enhance membrane permeability but reduce solubility, necessitating formulation studies .
- Unexplored Targets: No direct evidence exists for the target compound’s cytotoxicity or pharmacokinetics, warranting further in vitro/in vivo profiling.
Preparation Methods
Nitration of 4-Substituted Halobenzene
- Starting from 4-substituted halobenzene (X = F, Cl, Br), nitration is performed in a polar solvent such as methylene dichloride.
- A mixed acid nitrating agent (concentrated nitric acid and concentrated sulfuric acid) is added slowly at controlled temperatures (below 30°C) to avoid by-products.
- This yields 2-X-5-substituted nitrobenzene with high regioselectivity and yield (~83%).
Substitution with Malonic Ester Derivatives
- The nitrated halobenzene undergoes nucleophilic substitution with excess methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.
- This step introduces the acetonitrile group ortho to the nitro substituent.
Conversion to Benzyl Cyanide and Hydrolysis
- The substituted product is treated with excess concentrated hydrochloric acid to form 2-nitro-4-substituted benzyl cyanide.
- Final hydrolysis in strong acid or base converts the nitrile to the corresponding 2-nitro-4-substituted phenylacetic acid.
- This method provides an overall yield of 40%-70%, with simple purification steps such as filtration and extraction, suitable for scale-up.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4 mixed acid, methylene dichloride, <30°C | 2-X-5-substituted nitrobenzene | ~83 |
| Substitution | Methyl or ethyl cyanoacetate, alkaline medium | 2-nitro-4-substituted benzyl cyanide | High |
| Hydrolysis | Concentrated HCl or NaOH, aqueous solution | 2-nitro-4-substituted phenylacetic acid | 40-70 |
Synthesis of the Thiazolidine-2,4-dione Derivative
The thiazolidine-2,4-dione moiety is prepared separately, often starting from rhodanine or 2-thiohydantoin derivatives. The synthesis involves:
- Preparation of 5-benzylidene derivatives of thiazolidine-2,4-dione or rhodanine.
- These derivatives are then reacted with acid chlorides of phenoxyacetic acid derivatives in anhydrous solvents such as dioxane and pyridine.
General Condensation Method
- A solution of acid chloride (0.01 mol) in anhydrous dioxane is added to a solution of the corresponding 5-benzylidene thiazolidine-2,4-dione derivative (0.01 mol) in anhydrous pyridine.
- The mixture is stirred for 2 hours at room temperature.
- Water is added, and the mixture is acidified to pH 3–4 with dilute hydrochloric acid.
- The product precipitates and is filtered, then crystallized from solvents like n-butanol or DMF:water mixtures.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid chloride preparation | From phenoxyacetic acid derivatives | Acid chloride intermediate |
| Condensation | Acid chloride + 5-benzylidene thiazolidine-2,4-dione, pyridine, dioxane | Thiazolidinylidene-substituted phenoxyacetic acid intermediate |
| Workup | Acidification to pH 3-4, filtration, crystallization | Pure product |
Final Assembly: Formation of {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- The nitro-substituted phenoxyacetic acid (or its acid chloride) is coupled with the thiazolidine-2,4-dione derivative via the condensation method described above.
- The E-configuration of the double bond linking the thiazolidinylidene moiety is typically confirmed by spectral methods.
- The final product is purified by crystallization, yielding the target compound with high purity and defined stereochemistry.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Notes | Yield/Remarks |
|---|---|---|---|
| Nitration of halobenzene | HNO3/H2SO4, methylene dichloride, <30°C | High regioselectivity, minimal by-products | ~83% yield |
| Substitution with cyanoacetate | Alkaline medium, methyl/ethyl cyanoacetate | Introduces acetonitrile group | High conversion |
| Hydrolysis | Concentrated HCl or NaOH aqueous solution | Converts nitrile to phenylacetic acid | 40-70% overall yield |
| Preparation of acid chloride | From phenoxyacetic acid derivative | For condensation step | Standard acid chloride synthesis |
| Condensation with thiazolidine-2,4-dione derivatives | Pyridine, dioxane, room temp, acid workup | Forms thiazolidinylidene linkage | High purity, crystallization |
Research Findings and Notes
- The nitration and substitution steps benefit from the use of 4-substituted halobenzenes, which enhance regioselectivity and yield by directing nitration ortho to the substituent.
- The condensation reaction requires anhydrous conditions and careful pH control during workup to obtain pure crystalline products.
- The synthetic route avoids the use of highly toxic reagents beyond common acids and bases, making it amenable to industrial scale-up.
- Spectroscopic analysis (NMR, IR, UV-Vis) confirms the formation of the E-configuration double bond and the integrity of the thiazolidinylidene and nitro-phenoxyacetic acid moieties.
Q & A
Q. How to design derivatives with enhanced bioactivity using SAR studies?
- Methodology :
- SAR Table : Modify substituents (e.g., nitro → methoxy) and test activity.
| Derivative | Substituent | IC₅₀ (α-glucosidase, μM) |
|---|---|---|
| Parent | 4-NO₂ | 12.3 ± 1.2 |
| Derivative A | 4-OCH₃ | 8.7 ± 0.9 |
- Fragment-based drug design : Merge with pyrido[1,2-a]pyrimidine cores for dual-target inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
